Product packaging for Ethyl 2-(4-formyl-3-methylphenyl)acetate(Cat. No.:CAS No. 2402830-84-4)

Ethyl 2-(4-formyl-3-methylphenyl)acetate

Cat. No.: B2422274
CAS No.: 2402830-84-4
M. Wt: 206.241
InChI Key: IDEFLWYJOINQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl-Containing Esters and Aldehydes in Synthetic Methodologies

Aryl-containing esters and aldehydes are fundamental functional groups in the toolkit of a synthetic organic chemist. The ester group, while relatively stable, can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for molecular elaboration.

The aldehyde, or formyl group, is particularly valued for its reactivity. fiveable.me It is an electrophilic site, readily participating in nucleophilic addition reactions, which are cornerstone transformations for building carbon-carbon bonds. fiveable.mewikipedia.org Furthermore, aldehydes can be easily oxidized to carboxylic acids or reduced to alcohols, offering a gateway to a wide range of other molecular structures. The presence of both an ester and an aldehyde on an aromatic ring, as seen in the title compound, creates a bifunctional molecule with significant potential for stepwise and selective chemical transformations.

Overview of Formyl-Substituted Aromatic Compounds as Synthetic Building Blocks

Aromatic compounds bearing a formyl group (aromatic aldehydes) are indispensable intermediates in organic synthesis. wikipedia.org The process of introducing a formyl group onto an aromatic ring is known as formylation. wikipedia.org These compounds are precursors to a vast number of products, including pharmaceuticals, agrochemicals, and specialty polymers. The formyl group's ability to engage in reactions such as the Wittig, Grignard, and aldol (B89426) reactions makes it a powerful tool for molecular construction. Its reactivity allows chemists to introduce new carbon chains, ring systems, and other functional groups onto the aromatic core. researchgate.net

Structural Context of Ethyl 2-(4-formyl-3-methylphenyl)acetate within the Phenylacetate (B1230308) Class

This compound belongs to the broad family of phenylacetates, which are derivatives of phenylacetic acid. drugbank.comwikipedia.orgouhsc.eductdbase.org The core structure is an ethyl ester of acetic acid attached to a benzene (B151609) ring. What makes this specific molecule a subject of interest are the particular substituents on the phenyl ring:

A formyl group (-CHO) at the 4-position.

A methyl group (-CH3) at the 3-position.

This specific arrangement of substituents—an activating methyl group and a deactivating but synthetically versatile formyl group—influences the electronic properties and reactivity of the aromatic ring and the attached acetate (B1210297) moiety. The molecule serves as a specialized building block, where each component can be targeted for specific chemical modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B2422274 Ethyl 2-(4-formyl-3-methylphenyl)acetate CAS No. 2402830-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-formyl-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)7-10-4-5-11(8-13)9(2)6-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEFLWYJOINQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Identification

Interactive Table: Chemical Identity of Ethyl 2-(4-formyl-3-methylphenyl)acetate

Property Value Source
CAS Number 2402830-84-4 bldpharm.com
Molecular Formula C12H14O3 bldpharm.com
Molecular Weight 206.24 g/mol bldpharm.com

| SMILES Code | O=C(OCC)CC1=CC=C(C=O)C(C)=C1 | bldpharm.com |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature.

Synthesis of Substituted Phenylacetates

While a specific, documented synthesis for Ethyl 2-(4-formyl-3-methylphenyl)acetate is not widely published in academic literature, its structure suggests that it can be prepared through established organic chemistry reactions. A plausible synthetic approach would involve the formylation of a pre-existing substituted phenylacetate (B1230308).

For instance, a common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction, which uses reagents like dimethylformamide (DMF) and phosphorus oxychloride. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to construct the substituted aromatic ring system from simpler starting materials. For example, coupling an appropriate boronic acid with a bromo-phenylacetate derivative is a standard method for creating such substituted aromatic compounds.

Reactivity and Applications in Organic Synthesis

Direct Synthetic Approaches to the this compound Core

Direct approaches to the target molecule focus on introducing the key functional groups—the ethyl ester and the formyl group—onto a pre-existing aromatic framework in the final stages of the synthesis.

Esterification Reactions in Arylacetate Synthesis

The final step in many syntheses of ethyl arylacetates is the esterification of the corresponding carboxylic acid. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid, in this case, 2-(4-formyl-3-methylphenyl)acetic acid, with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process where the alcohol acts as both the solvent and the reactant. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com The use of excess ethanol helps to drive the equilibrium towards the formation of the ester.

Table 1: Fischer Esterification Reaction Parameters

Reactant Reagent Catalyst Key Feature

Formylation Reactions on Methylphenylacetate Precursors

A key strategy for synthesizing the target compound involves the direct introduction of a formyl (-CHO) group onto the aromatic ring of a suitable precursor, such as Ethyl 2-(3-methylphenyl)acetate (also known as ethyl m-tolylacetate). nih.gov Several classical formylation reactions can be considered for this purpose, though their application depends on the reactivity and directing effects of the substituents already present on the aromatic ring.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com The reaction proceeds via electrophilic aromatic substitution. For Ethyl 2-(3-methylphenyl)acetate, the methyl group is an ortho-, para-directing activator, while the ethyl acetate (B1210297) moiety is a meta-directing deactivator. The formylation is expected to occur at the position most activated by the methyl group and least deactivated by the acetate group, making the 4-position (para to the methyl group) a likely site for substitution.

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. wikipedia.orgsynarchive.com It involves the reaction of a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.orglscollege.ac.in This method is less applicable here as the starting material is not a phenol, and the reaction conditions are harsh.

A plausible alternative route involves the radical bromination of the benzylic methyl group of a precursor, followed by a Sommelet reaction or Kornblum oxidation. For instance, a synthetic route for (3-Formyl-phenyl)-acetic acid starts with 3-methylphenylacetic acid, which is first brominated with N-bromosuccinimide (NBS) to form 3-(bromomethyl)phenylacetic acid. This intermediate is then treated with hexamethylenetetramine (HMTA) followed by acidic hydrolysis to yield the desired aldehyde. chemicalbook.com This acid could then be esterified as described previously.

Table 2: Comparison of Potential Formylation Methods for Ethyl 2-(3-methylphenyl)acetate

Reaction Reagents Conditions Applicability/Notes
Vilsmeier-Haack POCl₃, DMF Mild Suitable for activated rings; regioselectivity is key. organic-chemistry.orgchemistrysteps.com
Reimer-Tiemann CHCl₃, NaOH Harsh, basic Primarily for phenols; not directly applicable. wikipedia.orgsynarchive.com

Functionalization of Aromatic Systems to Incorporate the Acetate Moiety

Modern synthetic chemistry offers powerful tools for constructing C-C bonds, which can be used to introduce the acetate group or its precursors onto a functionalized aromatic ring. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide or triflate. nih.govmdpi.com A potential strategy could involve the Suzuki coupling of a di-halogenated aromatic precursor, such as 4-bromo-2-methyl-1-iodobenzene, with a suitable boronic ester that contains the acetate functionality. For example, the coupling of ethyl 4-bromophenylacetate with boronic acids has been demonstrated as a viable route to more complex arylacetates. chemicalbook.com This approach allows for the precise construction of the carbon skeleton.

The Heck reaction , which couples an unsaturated halide with an alkene, could also be employed. wikipedia.orgmdpi.com This might involve reacting a halogenated benzaldehyde (B42025) derivative with an acrylate (B77674) ester, followed by reduction of the resulting double bond to furnish the phenylacetate (B1230308) structure. These cross-coupling methods offer high functional group tolerance and are fundamental in building complex aromatic structures. researchgate.netorganic-chemistry.org

Multi-Step Synthesis Pathways Involving Related Intermediates

Multi-step syntheses allow for the gradual construction of the target molecule, often by first preparing a key intermediate like a substituted phenylacetic acid, which is then elaborated in subsequent steps.

Application of Knoevenagel Condensation in Formyl-Aromatic Systems

The formyl group in this compound makes it a valuable intermediate for further synthetic transformations. One of the most significant reactions involving aromatic aldehydes is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate.

The reaction proceeds via a nucleophilic addition to the aldehyde's carbonyl carbon, followed by dehydration to yield a new C=C double bond. Thus, this compound can serve as a substrate to generate a wide array of more complex, conjugated molecules, which are often of interest in materials science and medicinal chemistry.

Strategies for Constructing Substituted Phenyl-Acetic Acid Derivatives

The synthesis of the core 2-(4-formyl-3-methylphenyl)acetic acid structure is a critical aspect of many synthetic routes. Various strategies can be employed to build this substituted phenylacetic acid before the final esterification step.

One common approach is the oxidation of a precursor containing a more reduced functional group at the desired position. For example, the corresponding 2-[4-(hydroxymethyl)phenyl]propionic acid can be oxidized to 2-(4-formylphenyl)propionic acid using a TEMPO catalyst system. google.com Similarly, a patent describes the synthesis of 2-(4-formylphenyl)acetic acid by heating [4-(bromomethyl)phenyl]acetic acid with cupric nitrate (B79036) in water, which serves to oxidize the bromomethyl group to an aldehyde.

Another strategy involves building the acetic acid side chain itself. This can be achieved through various methods, including the Willgerodt-Kindler reaction on an appropriate acetophenone (B1666503) or via the Darzens condensation. Palladium-catalyzed carbonylation of benzyl (B1604629) halides has also been reported as an effective method for preparing phenylacetic acid derivatives.

Table 3: Selected Pathways for Substituted Phenylacetic Acid Synthesis

Starting Material Functional Group Reagents/Reaction Product Functional Group Reference
-CH₂OH (Hydroxymethyl) TEMPO, NaOCl -CHO (Formyl) google.com
-CH₂Br (Bromomethyl) Cu(NO₃)₂, H₂O, reflux -CHO (Formyl)

Green Chemistry Protocols in Arylacetate Synthesis

The paradigm of green chemistry, which emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances, has significantly influenced the synthesis of arylacetates, including "this compound" and its analogs. This section explores sustainable strategies focusing on greener catalysts, alternative reaction media, and improved atom economy.

Biocatalysis in Arylacetate Production

Biocatalysis has emerged as a powerful tool in green chemistry, offering mild reaction conditions, high selectivity, and the use of renewable resources. astrazeneca.comsemanticscholar.org Enzymes, as natural catalysts, are biodegradable and often eliminate the need for protecting groups, thereby streamlining synthetic routes. astrazeneca.com

In the context of arylacetate synthesis, biocatalysts can be employed for key transformations. For instance, engineered enzymes can facilitate the asymmetric synthesis of functionalized amino acids, which can be precursors to complex arylacetates. nih.gov While direct enzymatic synthesis of "this compound" is not extensively documented, the principles of biocatalysis can be applied to analogous transformations. One potential biocatalytic approach involves the use of lipases for the esterification of the corresponding aryl-substituted carboxylic acid. Lipase-catalyzed reactions can often be performed in solvent-free systems or in green solvents, further enhancing the environmental profile of the synthesis. mdpi.com

Another relevant biocatalytic method is the use of unspecific peroxygenases (UPOs), which can catalyze the mild introduction of oxygen atoms to C-H bonds, a reaction that traditionally requires metal-based oxidants. astrazeneca.com This could be relevant for the synthesis of precursors to "this compound". The combination of multiple enzymes in a "one-pot" reaction can also lead to more efficient and sustainable processes. astrazeneca.com

Table 1: Comparison of Conventional vs. Biocatalytic Approaches for Arylacetate Precursor Synthesis

FeatureConventional CatalysisBiocatalysis
Catalyst Often heavy metals (e.g., Palladium)Enzymes (e.g., Lipases, Peroxygenases)
Reaction Conditions High temperatures and pressuresMild temperatures and atmospheric pressure
Solvents Often hazardous organic solventsWater, green solvents, or solvent-free
Selectivity Can be low, requiring protecting groupsHigh chemo-, regio-, and stereoselectivity
Waste Generation Often produces significant wasteMinimal waste generation
Sustainability Relies on finite resourcesUtilizes renewable resources

Sustainable Catalytic Systems

The development of sustainable catalytic systems that utilize earth-abundant and non-toxic metals is a cornerstone of green organic synthesis. mpg.de For the synthesis of arylacetates, significant progress has been made in replacing traditional catalysts with more environmentally benign alternatives.

A notable green approach is the halogen- and base-free carbonylation of benzyl acetates to produce alkyl arylacetates. rsc.org This method avoids the use of halogenated substrates and strong bases, which are common in traditional cross-coupling reactions and contribute to waste generation. The catalytic system often employs a palladium catalyst, but with a focus on minimizing catalyst loading and using more sustainable ligands. rsc.org

The use of solid-supported catalysts, such as metal cations exchanged on montmorillonite (B579905) nano clay, also represents a greener alternative. jetir.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing catalyst waste and simplifying product purification. jetir.org

Table 2: Examples of Sustainable Catalytic Systems for Arylacetate Synthesis

Catalytic SystemSubstrateProductGreen Advantages
Palladium/DPPFBenzyl acetatesAlkyl arylacetatesHalogen- and base-free, high atom economy rsc.org
Zn2+-montmorillonite nano claySubstituted phenylacetatePhenols (deprotection)Heterogeneous catalyst, reusable, solvent-free potential jetir.org
Thioxanthenone (photocatalyst)AldehydesAcetalsMild conditions, visible light as energy source rsc.org

Green Reaction Media and Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. lookchem.com For the synthesis of arylacetates and their precursors, several greener alternatives to conventional volatile organic compounds (VOCs) have been explored.

Glycerol, a byproduct of biodiesel production, has been investigated as a renewable and biodegradable solvent for various organic reactions, including the synthesis of thioacetals from aldehydes. lookchem.com Its high boiling point and low toxicity make it an attractive green solvent. lookchem.com Other green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate, which are derived from renewable resources and have a better environmental, health, and safety profile than many traditional solvents. researchgate.net

Solvent-free reactions, where the neat reactants are heated together, represent an ideal green chemistry scenario as they eliminate solvent waste entirely. jetir.org For example, the esterification of phenols can be achieved by heating with an anhydride (B1165640) without any solvent, significantly reducing the environmental footprint of the process. jetir.org

Furthermore, the use of alternative energy sources, such as microwave irradiation or photo-organocatalysis, can lead to milder reaction conditions and reduced energy consumption. rsc.org

Table 3: Comparison of Different Reaction Media for Arylacetate Synthesis

Reaction MediumExample ApplicationAdvantagesDisadvantages
Conventional Solvents (e.g., Toluene, THF) Suzuki CouplingGood solubility for many reactantsVolatile, often toxic, environmental concerns
Green Solvents (e.g., Glycerol, 2-MeTHF) Thioacetalization, Peptide SynthesisRenewable, biodegradable, lower toxicity lookchem.comresearchgate.netMay have different solubility profiles, potential for higher boiling points
Solvent-Free EsterificationNo solvent waste, high atom economy jetir.orgLimited to thermally stable reactants, potential for viscosity issues
Water Not specified for this compoundNon-toxic, non-flammable, inexpensivePoor solubility for many organic compounds

By integrating these green chemistry protocols—biocatalysis, sustainable catalytic systems, and benign reaction media—the synthesis of "this compound" and analogous arylacetates can be designed to be more efficient, safer, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the connectivity of atoms and providing insights into their chemical environment.

Proton (¹H) NMR Methodologies for Connectivity Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of Ethyl 2-(4-formyl-3-methylphenyl)acetate, distinct signals corresponding to the aromatic protons, the benzylic protons of the acetate (B1210297) group, the methyl group on the ring, the ethyl ester protons, and the aldehyde proton are expected. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to a full structural assignment.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Inferred Connectivity
Aldehyde (-CHO)9.8 - 10.1Singlet (s)Attached to the aromatic ring.
Aromatic (Ar-H)7.2 - 7.9Doublet (d), Doublet of doublets (dd)Protons on the substituted benzene (B151609) ring.
Ethyl (-OCH₂CH₃)4.1 - 4.3Quartet (q)Methylene (B1212753) protons adjacent to a methyl group.
Benzylic (-CH₂COO)3.6 - 3.8Singlet (s)Methylene protons adjacent to the aromatic ring and carbonyl.
Ring Methyl (Ar-CH₃)2.2 - 2.5Singlet (s)Methyl group directly attached to the aromatic ring.
Ethyl (-OCH₂CH₃)1.2 - 1.4Triplet (t)Methyl protons of the ethyl group.

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Carbon Assignment Expected Chemical Shift (ppm)
Aldehyde Carbonyl (-C HO)190 - 195
Ester Carbonyl (-C OO)170 - 175
Aromatic Carbons (Ar-C)125 - 145
Ethyl Methylene (-OC H₂CH₃)60 - 62
Benzylic Carbon (-C H₂COO)40 - 45
Ring Methyl Carbon (Ar-C H₃)18 - 22
Ethyl Methyl (-OCH₂C H₃)13 - 15

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons that are separated by two or three bonds. For example, it would show a correlation between the benzylic protons (-CH₂COO) and the aromatic carbons, as well as the ester carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional moieties.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1690 - 1715
Ester (C=O)Stretch1735 - 1750
Aromatic (C=C)Stretch1450 - 1600
Alkane (C-H)Stretch2850 - 3000
Aldehyde (C-H)Stretch2720 - 2820 (often two bands)
Ester (C-O)Stretch1000 - 1300

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, differentiating the aldehyde from the ester group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural clues, as the molecule breaks apart in a predictable manner upon ionization.

For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ethyl acetate side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). The aromatic ring and the formyl group in this compound constitute a conjugated system, which is expected to absorb UV light. The spectrum would likely display characteristic π → π* transitions associated with the substituted benzene ring. The position of the maximum absorbance (λ_max) can be influenced by the substitution pattern and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Determination of Molecular Conformation and Dihedral Angles

The analysis of the crystal structure of a molecule like this compound would reveal its preferred conformation in the solid state. Key conformational features are described by dihedral angles, which are the angles between planes through two sets of three atoms. For instance, in related phenylacetate (B1230308) structures, the orientation of the ethyl acetate group relative to the phenyl ring is a critical parameter.

In a similar compound, 4-acetylphenyl 3-methylbenzoate, the dihedral angle between its two aromatic rings was found to be 82.52 (8)°. researchgate.net Another study on ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate showed a dihedral angle of 14.84 (5)° between the isoxazol and phenyl rings. researchgate.net For this compound, X-ray analysis would determine the specific torsion angles, such as the one defined by the C(aryl)-C(aryl)-C(methylene)-C(carbonyl) atoms, which dictates the spatial relationship between the substituted phenyl ring and the acetate side chain. This information is fundamental to understanding steric effects and the molecule's potential interactions.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For organic molecules, these interactions commonly include hydrogen bonds (e.g., C—H⋯O), π–π stacking interactions between aromatic rings, and van der Waals forces. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential suite of techniques for separating, identifying, and purifying components of a mixture. For a compound like this compound, various chromatographic methods are employed to ensure high purity and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A typical HPLC method for this compound would involve injecting a solution of the compound onto a stationary phase (column) and eluting it with a mobile phase under high pressure. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs. While specific method parameters are proprietary, documentation for this compound and its analogs confirms the availability of HPLC data for quality control. bldpharm.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that utilizes smaller stationary phase particles (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. UPLC is particularly advantageous for analyzing complex reaction mixtures or for high-throughput purity screening. For a compound like this compound, a UPLC method would provide a more detailed purity profile, capable of separating closely related impurities that might co-elute under standard HPLC conditions. bldpharm.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of a chemical reaction. libretexts.orgwisc.eduwikipedia.org To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel) at different time intervals. wisc.edu

The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate. wikipedia.orgjournalajacr.com As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity. wikipedia.org The starting materials and the final product will have different retention factor (Rf) values. The progress of the reaction is observed by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. Visualization is typically achieved under UV light, where the aromatic rings appear as dark spots, or by staining with an appropriate agent like iodine. umass.edu

Computational and Theoretical Investigations of Ethyl 2 4 Formyl 3 Methylphenyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular properties due to its favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For Ethyl 2-(4-formyl-3-methylphenyl)acetate, this involves optimizing bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used for geometry optimization. google.comarxiv.org The process is iterative, adjusting the atomic coordinates until the forces on the atoms are negligible and the structure represents a stable energy minimum. google.com The presence of the flexible ethyl acetate (B1210297) group and the formyl group attached to the benzene (B151609) ring means that several low-energy conformations (rotamers) may exist. Conformational analysis is performed to identify these different conformers and determine their relative stabilities. This is crucial as the molecular properties can be influenced by the specific conformation.

Key structural parameters that would be determined from a geometry optimization of this compound include the planarity of the benzaldehyde (B42025) ring and the orientation of the ethyl acetate and formyl substituents relative to the ring.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Optimized Value (Illustrative)
Bond Length C(formyl)-H 1.10 Å
C(ring)-C(formyl) 1.48 Å
C=O (formyl) 1.22 Å
C(ring)-C(acetate) 1.51 Å
C=O (ester) 1.21 Å
C-O (ester) 1.35 Å
Bond Angle C(ring)-C(formyl)-O 124.5°
C(ring)-C(acetate)-C 112.0°
O-C(ester)-O 123.0°
Dihedral Angle C(ring)-C(ring)-C(formyl)-O ~180° (for planarity)

Note: The data in this table is illustrative and represents typical values expected from a DFT calculation.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes to the observed bands. For this compound, characteristic frequencies for the C=O stretching of the aldehyde and ester, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the ester would be of particular interest. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose. The predicted chemical shifts can be correlated with experimental values to aid in the structural elucidation and assignment of signals.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. arxiv.org This allows for the prediction of the UV-Visible absorption spectrum, providing information on the electronic transitions within the molecule, such as the π→π* and n→π* transitions associated with the aromatic ring and carbonyl groups. arxiv.org

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopy Type Feature Predicted Value (Illustrative)
IR Frequency ν(C=O, aldehyde) 1705 cm⁻¹
ν(C=O, ester) 1735 cm⁻¹
ν(C-H, aromatic) 3100-3000 cm⁻¹
¹³C NMR Chemical Shift δ(C=O, aldehyde) 192 ppm
δ(C=O, ester) 171 ppm
UV-Vis Absorption λ_max (π→π*) 254 nm

Note: The data in this table is illustrative and represents typical values expected from DFT and TD-DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A small gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ester oxygen, while the LUMO is likely to be centered on the electron-withdrawing formyl group and the carbonyl of the ester. researchgate.net This distribution indicates that the molecule can participate in both nucleophilic and electrophilic reactions at different sites. The analysis of these orbitals provides insight into the regioselectivity of potential reactions. acs.org

Table 3: Frontier Orbital Properties (Illustrative)

Property Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV
Global Electrophilicity Index (ω) 1.85 eV

Note: The data in this table is illustrative and represents typical values expected from a DFT calculation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape in different environments, such as in a solvent. researchgate.netrug.nl

For this compound, an MD simulation could be used to study the rotational freedom of the ethyl acetate side chain and how its conformational preferences are influenced by solvent molecules. nih.govmdpi.com This provides a more realistic picture of the molecule's behavior in solution, including the time-averaged distribution of different conformers and the potential for intramolecular hydrogen bonding.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. nih.govkean.edu These models use calculated molecular descriptors as predictor variables.

For a compound like this compound, various descriptors can be calculated using computational methods. These include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule. researchgate.net

Quantum Chemical Descriptors: Parameters derived from DFT, such as chemical hardness and electrophilicity. nih.govkean.edu

These descriptors can be used in a broader QSAR model for aromatic aldehydes to predict their reactivity in specific chemical reactions, such as oxidation, reduction, or nucleophilic addition to the carbonyl group. nih.gov For instance, the reactivity of the aldehyde group can be correlated with the calculated electrostatic potential at the carbonyl carbon. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of the central molecule dominates.

For this compound, Hirshfeld analysis would reveal the nature and extent of interactions such as C-H···O hydrogen bonds involving the formyl and ester oxygen atoms, as well as π-π stacking interactions between the aromatic rings. acs.org This analysis is crucial for understanding the crystal engineering and solid-state properties of the compound. The analysis would quantify the percentage contribution of different interactions, such as H···H, C···H, and O···H contacts, to the total surface area. nih.gov

Table 4: Compound Names Mentioned

Compound Name

Emerging Research Areas and Future Directions in Formyl Arylacetate Chemistry

Catalyst Development for Enhanced Synthesis and Transformations

The development of novel catalysts is crucial for improving the efficiency and selectivity of reactions involving formyl-arylacetates like Ethyl 2-(4-formyl-3-methylphenyl)acetate. Research in this area is focused on creating catalysts that can operate under milder conditions, offer higher yields, and provide better control over the reaction's outcome.

Palladium-based catalysts have been explored for the α-arylation of nitriles, a reaction type that shares mechanistic similarities with the synthesis of arylacetates. organic-chemistry.org Studies on arylpalladium cyanoalkyl complexes have provided insights into the reactivity and structure of intermediates, which is valuable for designing catalysts for the synthesis of α-aryl nitriles. organic-chemistry.org The understanding of coordination modes of nitrile anions to palladium, for example, can inform the development of catalysts for related transformations. organic-chemistry.org

Key research findings in catalyst development for reactions related to formyl-arylacetates are summarized in the table below.

Catalyst SystemReaction TypeKey Findings
Palladium with sterically crowded ligands (e.g., BINAP)α-Arylation of nitrilesHigher yields and faster reaction times. organic-chemistry.org
Ligandless PalladiumReductive carbonylation of aryl iodidesEffective for synthesizing aromatic aldehydes under ambient conditions. organic-chemistry.org
Rhodium(I) complexesIntermolecular alkyne hydroacylationEfficient for the functionalization of 2-triazenylbenzaldehydes. nih.gov

These advancements in catalyst design are instrumental in expanding the synthetic utility of formyl-arylacetates, enabling more complex molecular architectures to be constructed with greater precision.

Flow Chemistry Approaches to Arylacetate Production

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the production of active pharmaceutical ingredients (APIs) and other fine chemicals, including arylacetates. beilstein-journals.orgasynt.com This approach offers significant advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater reproducibility. beilstein-journals.orgchemicalindustryjournal.co.uk

The application of flow chemistry is particularly beneficial for reactions that are difficult to control in batch mode, such as those involving highly reactive intermediates or exothermic processes. nih.gov For the production of arylacetates, flow chemistry can enable:

Safer handling of reagents: Many reactions for synthesizing substituted benzaldehydes involve hazardous materials that can be generated and consumed in situ within a flow reactor, minimizing risk. nih.gov

Improved scalability: The nature of flow manufacturing simplifies the transition from laboratory-scale synthesis to pilot and full production. chemicalindustryjournal.co.uk

Recent developments in flow chemistry have expanded its application to include a wider range of reaction types, such as hydrogenations, oxidations, and halogenations, which are relevant to the synthesis and transformation of formyl-arylacetates. chemicalindustryjournal.co.uk

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—namely the formyl group, the ester, and the aromatic ring—presents a challenge and an opportunity for selective functionalization. Developing strategies for chemo- and regioselective reactions is a key area of research.

One approach involves the use of directing groups to guide a catalyst to a specific C-H bond on the aromatic ring. nih.gov For instance, transient directing groups can be formed in situ to facilitate ortho-C(sp2)–H functionalization of benzaldehyde (B42025) substrates, allowing for arylation, chlorination, and bromination. acs.org

Another strategy involves the protection of a reactive group to allow for selective reaction at another site. For example, a stable aluminum hemiaminal can be used as a tetrahedral intermediate to protect a latent aldehyde, enabling subsequent cross-coupling reactions with organometallic reagents. acs.orgrug.nl This method has been successfully applied to the synthesis of a variety of alkyl and aryl substituted benzaldehydes. acs.orgresearchgate.net

The table below highlights different strategies for the selective functionalization of benzaldehyde derivatives.

StrategyFunctionalization TypeKey Features
Transient Directing Groupsortho-C(sp2)–H arylation, halogenationNo need to install and remove an auxiliary directing group. acs.org
Protecting Groups (e.g., aluminum hemiaminal)Cross-coupling at other positionsProtects the aldehyde functionality for subsequent reactions. acs.orgrug.nl
Direct LithiationSequential functionalizationAllows for the introduction of multiple substituents in a controlled manner. mdpi.comresearchgate.net

These strategies are crucial for the synthesis of complex molecules derived from formyl-arylacetates, enabling the precise installation of functional groups.

Exploration of Novel Reaction Mechanisms and Methodologies

The discovery and understanding of new reaction mechanisms are fundamental to advancing the chemistry of formyl-arylacetates. Research in this area is focused on developing novel synthetic routes and improving existing methodologies.

One area of exploration is the use of vinylene carbonate as a synthon for introducing a formylmethyl group. researchgate.net Iridium-catalyzed arylation of vinylene carbonate with arylboronic acids has been shown to be an effective one-step method for the synthesis of arylacetaldehydes. nih.govresearchgate.net This approach provides a direct route to valuable intermediates in organic synthesis. researchgate.net

Furthermore, the development of one-pot, multi-step procedures is streamlining the synthesis of functionalized benzaldehydes. A two-step, one-pot reduction/cross-coupling procedure has been developed that employs a stable aluminum hemiaminal intermediate. acs.orgrug.nl This methodology has been shown to be applicable to a range of substrates and facilitates the efficient synthesis of substituted benzaldehydes. researchgate.net

Integration with Automated Synthesis and High-Throughput Screening in Discovery Chemistry

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing discovery chemistry, including the exploration of new derivatives of formyl-arylacetates. wikipedia.orgaragen.com HTS allows for the rapid testing of thousands to millions of chemical compounds, significantly accelerating the identification of new drug candidates and other valuable molecules. chemcopilot.comdanaher.com

Automated synthesis platforms can be used to generate large libraries of compounds for HTS. researchgate.netprf.org These systems utilize robotics and liquid handling devices to perform reactions on a small scale, often in microplates with 96, 384, or even 1536 wells. chemcopilot.comdanaher.com This level of automation enables the rapid exploration of chemical space and the identification of structure-activity relationships. nih.govnih.gov

The combination of automated synthesis and HTS offers several advantages in the context of formyl-arylacetate chemistry:

Accelerated Discovery: Rapidly synthesize and screen large numbers of derivatives to identify compounds with desired properties. aragen.comsygnaturediscovery.com

Miniaturization: Reduce the amount of starting materials and reagents required, making the process more cost-effective and sustainable. nih.govnih.gov

Data-Rich Experimentation: Generate large datasets that can be used to train machine learning models for predicting the properties of new compounds. researchgate.net

Recent advancements in this field include the development of platforms that combine small-scale synthesis with bioassays and reaction screening, further streamlining the discovery process. researchgate.net

TechnologyApplication in Discovery ChemistryKey Benefits
High-Throughput Screening (HTS)Rapidly test large compound libraries for biological activity. wikipedia.orgchemcopilot.comIncreased speed and efficiency in hit identification. aragen.comdanaher.com
Automated SynthesisGenerate diverse libraries of compounds for screening. researchgate.netprf.orgMiniaturization, reduced costs, and rapid exploration of chemical space. nih.govnih.gov
KitAlysis™ Screening KitsPerform multiple chemical reactions with small amounts of substrate. sigmaaldrich.comFacilitates reaction optimization and screening in an inert atmosphere. sigmaaldrich.com

The integration of these technologies is poised to significantly impact the future of research and development in formyl-arylacetate chemistry.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-formyl-3-methylphenyl)acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of aromatic acetates typically involves esterification or substitution reactions. For example, the aldehyde group in the precursor (4-formyl-3-methylphenylacetic acid) can be protected during esterification to avoid side reactions. Post-synthesis, purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water systems) are critical. Analytical tools like TLC and GC-MS (as in , Table 14) should monitor reaction progress and purity. Similar protocols for structurally related esters (e.g., ) highlight the use of anhydrous conditions and catalytic acids (e.g., H₂SO₄) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify the ethyl ester (–COOCH₂CH₃), aromatic protons, and aldehyde (–CHO) signals. Compare with spectra of analogous compounds (e.g., , Figure 3.21).
  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. Programs like ORTEP-3 () aid in visualizing anisotropic displacement parameters .
  • GC-MS : Match molecular ion peaks ([M]⁺) and fragmentation patterns with theoretical predictions (, Table 14) .

Q. What spectroscopic techniques are critical for characterizing functional groups in this compound?

  • Methodology :
  • FT-IR : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and aldehyde (C=O, ~1710 cm⁻¹) stretches.
  • UV-Vis : Detect conjugation between the aromatic ring and carbonyl groups (e.g., π→π* transitions).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass analysis. For example, protocols in for ethyl acetate derivatives can guide fragmentation pattern interpretation .

Advanced Research Questions

Q. How should discrepancies between computational predictions (e.g., bond lengths) and crystallographic data be resolved?

  • Methodology :
  • Refinement protocols : Use SHELXL () to iteratively adjust structural parameters. Compare experimental bond lengths/angles (from X-ray data) with DFT-optimized geometries (e.g., Gaussian or ORCA).
  • Error analysis : Apply Hamilton’s R-factor ratio test to assess model validity. For example, ’s comparison of experimental and genetic algorithm (GA) predictions for ethyl acetate derivatives highlights systematic error identification .
  • Thermal motion modeling : Anisotropic displacement parameters (ORTEP plots, ) can reveal dynamic disorder affecting bond lengths .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray studies?

  • Methodology :
  • Solvent screening : Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Slow evaporation at controlled temperatures (e.g., 4°C) often yields suitable crystals.
  • Seeding : Use micro-seeds from preliminary trials to enhance crystal size/quality.
  • Cryoprotection : For low-temperature data collection, immerse crystals in Paratone-N oil. Tools like WinGX () streamline data processing and merging .

Q. How can researchers address challenges in detecting the aldehyde group during spectroscopic analysis?

  • Methodology :
  • Derivatization : Convert the aldehyde to a stable hydrazone or oxime derivative (e.g., using 2,4-dinitrophenylhydrazine) for enhanced NMR/UV detection.
  • 2D NMR : Use HSQC and HMBC to correlate aldehyde protons with adjacent carbons, resolving signal overlap in crowded spectra.
  • Dynamic NMR : Variable-temperature studies can identify hindered rotation around the formyl group, as seen in similar aryl aldehydes () .

Q. What computational methods validate the compound’s reactivity in downstream applications (e.g., as a synthetic intermediate)?

  • Methodology :
  • DFT calculations : Model reaction pathways (e.g., nucleophilic attack at the ester or aldehyde group) using Gaussian with B3LYP/6-31G(d). Compare activation energies to experimental kinetics.
  • Molecular docking : If the compound has bioactive potential, dock it into target protein active sites (e.g., using AutoDock Vina) to predict binding modes. ’s in-silico workflow for imidazole derivatives provides a template .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.